Physicochemical properties of 3-Iodo-N,N-bis(4-methylphenyl)aniline
Physicochemical properties of 3-Iodo-N,N-bis(4-methylphenyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodo-N,N-bis(4-methylphenyl)aniline
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of 3-Iodo-N,N-bis(4-methylphenyl)aniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols. We delve into the molecular structure, plausible synthetic routes via modern cross-coupling reactions, and detailed methodologies for determining key physical constants. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: Significance and Potential Applications
Triarylamine derivatives are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and as charge-transporting materials. The introduction of a halogen, specifically iodine, at a defined position on one of the aryl rings, as in 3-Iodo-N,N-bis(4-methylphenyl)aniline, offers a reactive handle for further molecular elaboration. This functionalization allows for subsequent cross-coupling reactions, enabling the synthesis of more complex, multifunctional molecules. The core N,N-bis(4-methylphenyl)aniline structure provides the essential electronic properties, while the iodo-substituent serves as a versatile synthetic linchpin for applications in targeted drug design, novel materials, and as a key intermediate in complex organic synthesis.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This includes its structure, formula, and molecular weight, which are critical for all subsequent theoretical and experimental work.
Caption: Chemical structure of 3-Iodo-N,N-bis(4-methylphenyl)aniline.
Table 1: Core Compound Identifiers
| Property | Value |
| IUPAC Name | 3-Iodo-N,N-bis(4-methylphenyl)aniline |
| Molecular Formula | C₂₀H₁₈IN |
| Molecular Weight | 415.27 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(I)=CC=C3 |
| InChI Key | Not publicly available |
| CAS Number | Not publicly available |
Synthesis Pathway: A Modern Perspective
As 3-Iodo-N,N-bis(4-methylphenyl)aniline is not a widely cataloged compound, its synthesis is a primary consideration for any research endeavor. Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, provide the most efficient and versatile route to its synthesis. This method is favored over older techniques like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2]
The Buchwald-Hartwig amination involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired triarylamine and regenerate the catalyst.[4][5]
Caption: Plausible synthesis via Buchwald-Hartwig Amination.
Rationale for Reagent Selection
-
Palladium Source: Palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts.
-
Ligand: Bulky, electron-rich phosphine ligands are critical for stabilizing the palladium center and facilitating the catalytic cycle. Ligands like Xantphos or BINAP are often effective for coupling with secondary amines.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the palladium amide complex necessary for reductive elimination.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst.
Physicochemical Properties
Direct experimental data for 3-Iodo-N,N-bis(4-methylphenyl)aniline is scarce in the public domain. The following table summarizes expected properties based on its structure and comparison with analogous triarylamines.
Table 2: Physicochemical Property Profile
| Property | Expected Value / State | Rationale / Comments |
| Appearance | Off-white to yellow solid | Most triarylamines are crystalline solids at room temperature. Color may arise from trace impurities or oxidation. |
| Melting Point | High (>100 °C) | The large, rigid, and symmetric nature of the molecule leads to efficient crystal packing and a high melting point. For comparison, bis(4-methylphenyl)amine has a melting point of 79.8 °C.[6] The larger, iodinated derivative is expected to be higher. |
| Boiling Point | High (>400 °C) | Due to the high molecular weight and strong intermolecular forces, a very high boiling point is expected, likely with decomposition under atmospheric pressure. |
| Solubility | Insoluble in water | The molecule is large and nonpolar. The amino group's polarity is sterically shielded and insufficient to overcome the hydrophobicity of the three aromatic rings. |
| Soluble in organic solvents | Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), toluene, and ethyl acetate, following the "like dissolves like" principle.[7][8] |
Experimental Protocols for Property Determination
To empower researchers, this section provides detailed, standardized protocols for determining the key physicochemical properties.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this occurs over a narrow range (typically < 2 °C).[9] Impurities tend to lower and broaden the melting range.[9] This protocol uses a standard melting point apparatus.
Methodology:
-
Sample Preparation:
-
Place a small amount of dry 3-Iodo-N,N-bis(4-methylphenyl)aniline onto a clean, dry watch glass.
-
Thoroughly crush the sample into a fine, uniform powder using a spatula.[10]
-
-
Capillary Loading:
-
Take a capillary tube (sealed at one end) and jab the open end into the powder.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[11] The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
-
Set the apparatus to heat at a moderate rate until the temperature is ~20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial for thermal equilibrium and accurate determination.[11][13]
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
Equilibrium Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[7] It involves creating a saturated solution and then quantifying the solute concentration.
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation:
-
Add an excess amount of solid 3-Iodo-N,N-bis(4-methylphenyl)aniline to a known volume of the desired solvent (e.g., 5 mL of toluene) in a glass vial. "Excess" means that undissolved solid should be clearly visible.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
Allow the vial to stand at the same constant temperature to let the excess solid settle.
-
For complete separation, centrifuge the vial.
-
Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[7]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and temperature.
-
Predicted Spectral Properties
While experimental spectra are not available, the structure of 3-Iodo-N,N-bis(4-methylphenyl)aniline allows for the prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum (in CDCl₃) is expected to show distinct regions. The aromatic protons on the three rings would appear as a complex set of multiplets between approximately 6.8 and 7.5 ppm. The two methyl (-CH₃) groups on the p-tolyl rings would likely appear as a single sharp singlet around 2.3 ppm, integrating to 6 protons.
-
¹³C NMR: The carbon NMR spectrum would be complex, showing multiple signals in the aromatic region (110-150 ppm). A key feature would be the signal for the carbon atom bonded to iodine (C-I), which would be found at a relatively high field (low ppm value, ~90-100 ppm) within the aromatic region due to the heavy atom effect of iodine. The methyl carbons would appear at a high field, around 21 ppm.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorbances for C-H stretching of the aromatic rings and methyl groups (~2900-3100 cm⁻¹), C-N stretching of the tertiary amine (~1350-1250 cm⁻¹), and characteristic C=C stretching peaks in the aromatic fingerprint region (1450-1600 cm⁻¹). The C-I stretch would appear at a low frequency, typically below 600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 415. A characteristic isotopic pattern for iodine would not be observed as iodine is monoisotopic (¹²⁷I). Key fragmentation patterns would likely involve the loss of methyl groups or the cleavage of the C-N bonds.
Conclusion
3-Iodo-N,N-bis(4-methylphenyl)aniline is a molecule of significant interest for advanced applications in materials science and synthetic chemistry. While direct experimental data on its properties remains limited, this guide establishes its molecular identity, outlines a robust synthetic strategy via Buchwald-Hartwig amination, and provides detailed, actionable protocols for its full physicochemical characterization. By explaining the rationale behind these experimental methods, we provide researchers with the necessary tools to confidently synthesize and analyze this versatile compound and its derivatives.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.ws [chem.ws]
- 9. athabascau.ca [athabascau.ca]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pennwest.edu [pennwest.edu]
- 13. scribd.com [scribd.com]
